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Abstract

Sulfilimine compounds, characterized by a unique sulfur-nitrogen double bond, have
transitioned from a subject of fundamental chemical interest to a significant functional group in
biology and medicinal chemistry. This guide provides a comprehensive overview of the history
of sulfilimine chemistry, from early synthetic explorations to the landmark discovery of their
natural occurrence in collagen IV. It details the evolution of synthetic methodologies, presents
key quantitative structural and reaction data, and outlines experimental protocols for their
preparation. Furthermore, this guide explores the biological significance of sulfilimines,
particularly the enzymatic pathway of their formation in the extracellular matrix and their
emerging role as pharmacophores in drug design, including their application as kinase
inhibitors.

Introduction: The Sulfilimine Bond

A sulfilimine, also known as a sulfimide, is a functional group containing a sulfur atom double-
bonded to a nitrogen atom (S=N). The sulfur atom is also bonded to two carbon substituents,
making it a tetravalent sulfur(IV) species. This is in contrast to the more commonly known
sulfoxide, which features a sulfur-oxygen double bond. The S=N bond in a sulfilimine is polar,
with the nitrogen atom being more electronegative, and the sulfur atom can be a stereocenter if
the two carbon substituents are different.
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While often represented as a double bond, the S=N linkage is more accurately described as a
single bond with formal positive and negative charges on the sulfur and nitrogen atoms,
respectively, particularly when the nitrogen is not substituted with an electron-withdrawing

group.[1]

A Historical Timeline of Sulfilimine Chemistry

The study of sulfilimine compounds has a rich history that predates their recent rise to
prominence in biological and medicinal chemistry.

e 1943: One of the early reports on sulfilimines described their synthesis from sulfanilamide, a
class of early antibiotic drugs. This work laid the groundwork for understanding the basic
reactivity of the sulfur-nitrogen bond.

e 1977: A comprehensive review by T. L. Gilchrist and C. J. Moody, "The chemistry of
sulfilimines," was published in Chemical Reviews.[2] This seminal work summarized the
known synthesis, structure, and reactivity of sulfilimines at the time, serving as a
foundational reference for chemists for decades.

e Mid- to Late-20th Century: Research during this period focused on the fundamental
chemistry of sulfilimines, including their synthesis via the imidation of thioethers and their use
as synthetic intermediates. Key researchers in this era explored their stereochemistry and
reactivity patterns.

e 2009: A paradigm shift occurred with the discovery of a naturally occurring sulfilimine bond in
collagen IV by a team of researchers led by Billy G. Hudson and colleagues.[3] Using
advanced mass spectrometry and nuclear magnetic resonance spectroscopy, they identified
a covalent cross-link between hydroxylysine and methionine residues, a bond previously
unknown in biomolecules.[3] This discovery highlighted the biological importance of
sulfilimines in providing structural integrity to tissues.[3]

e Post-2009: The discovery in collagen IV spurred a renaissance in sulfilimine research. The
focus expanded to include their biosynthesis, their role in disease, and their potential as
pharmacophores in drug discovery. This has led to the development of new, more efficient
synthetic methods and the exploration of sulfilimine analogs of known drugs.
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Synthesis of Sulfilimine Compounds

The synthesis of sulfilimines has evolved significantly over the years, with modern methods
offering greater efficiency, milder conditions, and broader substrate scope.

Classical Method: Imidation of Thioethers

The traditional and most common method for synthesizing sulfilimines is the imidation of
thioethers. This reaction involves treating a thioether with an electrophilic aminating agent. A
widely used reagent for this transformation is chloramine-T, which reacts with thioethers to form
N-tosylsulfilimines.[1]

General Reaction: R2S + CINHTs — R2S=NTs + HCI[1]

Modern Methods: S-C Bond Formation

More recent synthetic strategies have focused on forming the sulfur-carbon bond, starting from
sulfenamides. These methods offer alternative pathways to sulfilimines and have expanded the
range of accessible structures.

» Alkylation/Arylation of Sulfenamides: This approach involves the reaction of an N-
acylsulfenamide with an alkyl or aryl halide. Recent advancements include the use of
transition-metal catalysts, such as rhodium and copper, to facilitate this coupling under mild
conditions.[4]

o Reaction with Arynes and Cyclohexyne Intermediates: A metal-free approach involves the
reaction of sulfenamides with aryne or cyclohexyne precursors to form S-aryl or S-vinyl
sulfilimines.[4]

Quantitative Data
Sulfilimine Bond Lengths and Angles

The geometry of the sulfilimine bond has been investigated through X-ray crystallography and
computational studies. The S=N bond length is influenced by the substituents on both the sulfur
and nitrogen atoms.
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Compound/Sy  S=N Bond
stem Length (A)

S-N-C Bond
Angle (°)

C-S-C Bond

Reference(s)
Angle (°)

Neutral

Sulfilimine

(collagen IV 1.606
model,

computational)

N/A

N/A 5]

Single
Protonated
Sulfilimine
1.661
(collagen IV
model,

computational)

N/A

N/A 5]

Double
Protonated
Sulfilimine
1.788
(collagen IV
model,

computational)

N/A

N/A 5]

S,S-Diphenyl-N-
tosylsulfone 1.5785 (S=N-Ts),
diimine (crystal 1.5158 (S=N-H)

structure)

126.05 (N-S-N)  102.92-112.96 [6]

Comparative Yields of Synthetic Methods

The efficiency of sulfilimine synthesis varies depending on the chosen method and substrates.

The following table provides a summary of typical yields for various synthetic approaches.

© 2025 BenchChem. All rights reserved.

4/12 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02105f
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02105f
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02105f
https://www.researchgate.net/publication/332654023_SS-Diphenyl-N-tosyl_sulfone_di-imine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8482401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Synthetic Yield Range
Substrates Product Type Reference(s)
Method (%)
Imidation of - N-
_ Thioanisole, o
Thioethers ) Sulfonylsulfilimin ~ 39-83 [7]
] Sulfonamides
(Electrochemical) es
S-Alkylation of N-  N-Acyl
) N-Acyl )
Acyl Sulfenamides, o High [8]
) ) Sulfilimines
Sulfenamides Alkyl Halides
S-Arylation via N-Acyl
) N-Acyl S-Aryl
Aryne Sulfenamides, o 55-99 [4]
] Sulfilimines
Intermediates Aryne Precursors
Copper- Sulfenamides, N-H and N-Acyl
Good to
Catalyzed S- (Hetero)aryl (Hetero)aryl 9]
i ) o Excellent
Arylation lodides Sulfilimines
) N-Acyl
Rhodium- ) ) )
Sulfenamides, Chiral N-Acyl High (up to 98:2
Catalyzed S- ) o [10]
] Diazo Sulfilimines er)
Alkylation
Compounds

Experimental Protocols
Synthesis of S,S-Diphenyl-N-tosylsulfilimine via

Imidation of Thioether

This protocol is a classic example of sulfilimine synthesis using chloramine-T.

Materials:

Diphenyl sulfide

Chloramine-T trihydrate

Methanol

Water
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Procedure:

Dissolve diphenyl sulfide (1.0 eq) in a minimal amount of methanol.
 In a separate flask, dissolve chloramine-T trihydrate (1.1 eq) in water.

o Add the chloramine-T solution dropwise to the diphenyl sulfide solution at room temperature
with stirring.

« Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

» Upon completion, the product often precipitates from the solution. If not, the volume of the
solvent can be reduced under reduced pressure to induce precipitation.

o Collect the solid product by filtration and wash with cold water.

» Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford
pure S,S-diphenyl-N-tosylsulfilimine.

Characterization:

1H NMR: Expect aromatic protons from the phenyl and tosyl groups.

13C NMR: Expect aromatic carbons.

IR (cm~1): Look for characteristic bands for S=N, S=0 (from tosyl group), and aromatic C-H
stretches.

Melting Point: Compare with the literature value.

Synthesis of N-Acyl Sulfilimine via S-Alkylation of a
Sulfenamide

This protocol outlines a modern approach to sulfilimine synthesis.

Materials:
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N-(Arylthio)pivalamide

Alkyl halide (e.g., methyl iodide)

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Base (e.g., Potassium hydroxide)

Procedure:

To a solution of N-(arylthio)pivalamide (1.0 eq) in anhydrous THF, add powdered potassium
hydroxide (1.5 eq).

 Stir the suspension at room temperature for 10-15 minutes.
o Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
o Continue stirring at room temperature and monitor the reaction by TLC.

» Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield the desired N-acyl
sulfilimine.

Characterization:
¢ IH NMR and 8C NMR: To confirm the structure of the product.
o High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Biological Significance and Signaling Pathways
The Peroxidasin Pathway and Collagen IV Cross-linking
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The discovery of the sulfilimine bond in collagen IV revealed a novel enzymatic pathway for its
formation, crucial for the structural integrity of the basement membrane in tissues.

The enzyme peroxidasin, located in the basement membrane, catalyzes the formation of the
sulfilimine bond. The proposed mechanism involves the following steps:

o Peroxidasin utilizes hydrogen peroxide (H202) and a halide ion (typically bromide, Br~) to
generate a reactive hypohalous acid (hypobromous acid, HOBY).

e The hypobromous acid then reacts with either the sulfur atom of a methionine residue or the
nitrogen atom of a hydroxylysine residue on adjacent collagen IV protomers.

» This reaction forms a highly reactive halosulfonium or haloamine intermediate.

e The intermediate is then attacked by the corresponding amine or sulfide of the other residue,
leading to the formation of the sulfilimine cross-link and the elimination of water and the
halide ion.

This cross-linking is essential for the mechanical stability of the collagen 1V network and, by
extension, the tissues it supports.
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Figure 1. Peroxidasin-catalyzed formation of the sulfilimine cross-link in collagen IV.

Sulfilimines in Drug Development: Kinase Inhibition

The unique properties of the sulfilimine group, including its stereochemistry, polarity, and ability
to act as a hydrogen bond donor/acceptor, have made it an attractive motif for medicinal
chemists. Sulfilimines are being explored as bioisosteres for sulfoxides and sulfones in drug
candidates.

One promising area is the development of kinase inhibitors. Kinases are a class of enzymes
that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases,
including cancer. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key player in
the DNA damage response pathway, making it a target for cancer therapy.
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Researchers have designed and synthesized sulfilimine and sulfoximine analogs of known ATR
inhibitors, such as VE-821.[11] These analogs have shown potent and selective inhibition of
ATR, leading to enhanced DNA damage and apoptosis in cancer cells.[11] The sulfilimine
moiety can modulate the physicochemical properties of the parent compound, potentially
improving solubility, metabolic stability, and target engagement.[12][13]
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Figure 2. Simplified signaling pathway showing the role of sulfilimine-based ATR kinase
inhibitors.

Conclusion
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The field of sulfilimine chemistry has undergone a remarkable transformation, evolving from a
niche area of organic synthesis to a frontier in chemical biology and drug discovery. The
discovery of the sulfilimine bond as a fundamental structural component in collagen has
illuminated its biological importance and opened new avenues of research. Concurrently,
advances in synthetic chemistry have provided researchers with powerful tools to construct
these unique molecules with high efficiency and stereocontrol. For drug development
professionals, sulfilimines offer a novel and versatile scaffold for the design of next-generation
therapeutics, particularly in the realm of kinase inhibition. As our understanding of the
synthesis, properties, and biological roles of sulfilimine compounds continues to grow, their
impact on science and medicine is poised to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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